REACTION_CXSMILES
|
B1C2CCCC1CCC2.[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH:14]=[CH2:15])[CH3:11].Cl[C:20]1[CH:25]=[C:24]([C:26]2[CH:31]=[CH:30][N:29]3[CH:32]=[CH:33][N:34]=[C:28]3[CH:27]=2)[CH:23]=[CH:22][N:21]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1>O.O1CCOCC1>[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH2:14][CH2:15][C:22]1[CH:23]=[C:24]([C:26]2[CH:31]=[CH:30][N:29]3[CH:32]=[CH:33][N:34]=[C:28]3[CH:27]=2)[CH:25]=[CH:20][N:21]=1)[CH3:11] |f:3.4.5.6|
|
Name
|
|
Quantity
|
42.2 mL
|
Type
|
reactant
|
Smiles
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B1C2CCCC1CCC2
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C)OCC
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC(=C1)C1=CC=2N(C=C1)C=CN2
|
Name
|
potassium phosphate
|
Quantity
|
4.47 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a separate flask on the second day, combine
|
Type
|
CUSTOM
|
Details
|
De-gas with nitrogen
|
Type
|
ADDITION
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Details
|
To this solution add the material from the first flask via canula
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
the reaction at 80° C. for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate to dryness
|
Type
|
FILTRATION
|
Details
|
then filter
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
WASH
|
Details
|
Wash with DCM
|
Type
|
CUSTOM
|
Details
|
Concentrate filtrate and purify by silica plug (1:1 Hexanes:Ethyl Acetate→Ethyl Acetate→5% Methanol:DCM→10% Methanol:DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC1=NC=CC(=C1)C1=CC=2N(C=C1)C=CN2)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.15 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |